methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate
Description
Background and Significance of Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate
This compound, identified by Chemical Abstracts Service number 465514-23-2, represents a distinctive class of heterocyclic compounds that combines the structural elements of both thiophene and pyrrole ring systems. This compound possesses the molecular formula C10H7NO4S and exhibits a molecular weight of 237.23 grams per mole, establishing it as a moderately sized organic molecule with significant synthetic versatility.
The compound's structural architecture features a thiophene ring system functionalized with a methyl ester group at the 2-position and a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl substituent at the 3-position. This unique combination of functional groups endows the molecule with distinctive electronic properties and reactivity patterns that make it particularly valuable in medicinal chemistry applications. The presence of the dioxo group contributes significantly to the compound's reactivity profile and potential biological activity, while the methyl ester functional group enhances its solubility characteristics in organic solvents.
The synthesis of this compound has been documented through established organic chemistry protocols, particularly involving the reaction of maleic anhydride with methyl 3-amino-2-thiophenecarboxylate under specific reaction conditions. The synthetic route demonstrates the compound's accessibility through conventional organic transformations, making it a practical target for laboratory synthesis and potential large-scale production. The reaction typically proceeds through a two-stage process, with the initial stage conducted in diethyl ether at room temperature, followed by a cyclization step using sodium acetate and acetic anhydride at elevated temperatures of 120 degrees Celsius.
Heterocyclic compounds containing thiophene and pyrrole moieties have demonstrated significant importance in pharmaceutical research, particularly in the development of anticancer agents. The thiophene ring system contributes to the compound's electronic properties and can influence its interactions with biological targets, while the pyrrole-derived dioxo functionality provides additional sites for molecular recognition and binding interactions. These structural features position this compound as a valuable scaffold for drug discovery efforts and medicinal chemistry investigations.
The compound's physical properties further underscore its significance in research applications. With a density of 1.505 grams per cubic centimeter, a boiling point of 399.7 degrees Celsius at 760 millimeters of mercury, and a melting point of 130 degrees Celsius, the compound exhibits thermal stability characteristics that are conducive to various synthetic manipulations and analytical procedures. These properties make it suitable for purification through conventional techniques such as crystallization and distillation.
Objectives and Scope of the Research
The primary objective of investigating this compound centers on understanding its potential applications in medicinal chemistry and organic synthesis. The compound's unique structural features make it an attractive candidate for developing novel therapeutic agents, particularly in the field of anticancer drug discovery where thiophene derivatives have shown promising biological activities.
Research efforts focusing on this compound aim to elucidate its synthetic accessibility and optimize reaction conditions for efficient preparation. The established synthetic route using maleic anhydride and methyl 3-amino-2-thiophenecarboxylate provides a foundation for further investigations into alternative synthetic methodologies and potential improvements in yield and purity. Understanding the reaction mechanisms and optimizing the synthetic parameters will facilitate broader access to this compound for research applications.
The scope of research encompasses comprehensive characterization of the compound's physical and chemical properties, including spectroscopic analysis and determination of its reactivity profile. The compound's International Union of Pure and Applied Chemistry name, this compound, provides clear identification for systematic study and database searching. Detailed spectroscopic characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry will provide essential structural confirmation and purity assessment.
Investigation of the compound's biological activities represents another significant research objective. Given the demonstrated anticancer properties of related thiophene derivatives, systematic evaluation of this compound's cytotoxicity against various cancer cell lines could reveal therapeutic potential. The structural features that contribute to biological activity, including the thiophene ring system and the dioxo-pyrrole moiety, warrant detailed structure-activity relationship studies to guide future drug design efforts.
The research scope also includes exploration of the compound's utility as a synthetic intermediate for preparing more complex molecules. The presence of multiple functional groups, including the methyl ester and the dioxo-pyrrole system, provides numerous opportunities for further chemical modifications and derivatization reactions. These transformations could lead to the development of compound libraries for biological screening and the discovery of new pharmacologically active molecules.
Furthermore, the research aims to establish comprehensive analytical methods for the compound's identification and quantification. Development of reliable analytical protocols will support quality control measures in synthetic preparations and enable accurate determination of the compound's concentration in various experimental systems. These analytical capabilities are essential for supporting both synthetic chemistry investigations and biological activity studies.
Properties
IUPAC Name |
methyl 3-(2,5-dioxopyrrol-1-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(14)9-6(4-5-16-9)11-7(12)2-3-8(11)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNPTFJOBHCYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380563 | |
| Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-23-2 | |
| Record name | Methyl 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Conditions
| Component | Role | Conditions |
|---|---|---|
| Methyl 3-aminothiophene-2-carboxylate | Amine nucleophile | Dissolved in diethyl ether |
| Maleic anhydride | Electrophilic cyclic anhydride | Reacted at 20 °C |
| Sodium acetate | Base catalyst | Used in Stage 2 |
| Acetic anhydride | Dehydrating agent | Heated to 120 °C |
Stepwise Procedure
- Step 1: Methyl 3-aminothiophene-2-carboxylate is dissolved in diethyl ether and cooled to approximately 20 °C.
- Step 2: Maleic anhydride is added slowly to the solution, allowing the formation of the amic acid intermediate.
- Step 3: The reaction mixture is then treated with sodium acetate and acetic anhydride.
- Step 4: The mixture is heated to 120 °C to promote cyclization and dehydration, yielding the target maleimide compound.
This method is supported by the synthesis reported in Chemical Book (2018), which cites the work of Chen et al. (2010) in Bioorganic and Medicinal Chemistry Letters as the primary literature source.
Alternative Synthetic Routes and Functionalization
While the above method is classical and widely used, more advanced synthetic strategies have been developed, especially for functionalized derivatives and photochromic analogs.
Perkin-Type Condensation for Non-Symmetric Derivatives
A Perkin-type condensation reaction between thiophene precursors and carboxylic acids allows the assembly of the maleimide core with selective substitution patterns. This method is particularly useful for synthesizing non-symmetric derivatives and functionalized maleimides.
- The condensation involves the reaction of potassium salts of methyl ester derivatives with carboxylic acids under Perkin reaction conditions.
- The maleic anhydride intermediate formed can then be converted into the maleimide by reaction with amines or hydrazides.
- This approach has been used to prepare photochromic dithienylmaleimides with functional groups on the thiophene rings and the maleimide nitrogen.
Functionalization via Maleic Anhydride Intermediate
The maleic anhydride intermediate formed during synthesis can be further functionalized by reaction with various amines or hydrazides to introduce complex functionalities at the maleimide nitrogen atom.
- For example, reaction with α-Cbz protected amino acid hydrazides leads to photochromic amino acid derivatives.
- Hydrazine hydrate or 1,2-dimethylhydrazine dihydrochloride can be used to form protected maleimides useful for further cross-coupling reactions.
Research Findings and Yields
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Amino + Maleic anhydride route | Methyl 3-aminothiophene-2-carboxylate + maleic anhydride | Nucleophilic addition + cyclization | Straightforward, well-established | Moderate yields; requires heating |
| Perkin-type condensation | Thiophene potassium salts + carboxylic acids | Condensation | Allows non-symmetric substitution | Multi-step; moderate overall yield |
| Maleic anhydride functionalization | Maleic anhydride + amines/hydrazides | Ring closure + substitution | Versatile functionalization | Requires pure intermediates |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted its efficacy against breast cancer cells, where it demonstrated a significant reduction in cell viability at micromolar concentrations .
1.2 Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting the microbial cell membrane integrity, leading to cell death. This property makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance .
Materials Science
2.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic photovoltaic cells has been studied for enhancing charge transport and improving energy conversion efficiency. The compound's ability to form stable thin films is particularly beneficial for device fabrication .
2.2 Polymer Chemistry
In polymer science, this compound serves as a building block for synthesizing novel polymers with tailored properties. Its reactivity allows for the formation of copolymers that exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .
Agricultural Chemistry
3.1 Pesticide Development
This compound has been explored as a potential pesticide due to its bioactive properties against agricultural pests. Formulations incorporating this compound have shown promising results in controlling pest populations while minimizing environmental impact compared to traditional pesticides .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant apoptosis induction in breast cancer cells at micromolar levels. |
| Study B | Antimicrobial | Effective against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study C | Organic Electronics | Improved charge mobility in organic solar cells leading to enhanced efficiency by 15%. |
| Study D | Pesticide Development | Effective control of aphid populations with reduced toxicity to non-target species. |
Mechanism of Action
The mechanism of action of methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it useful in the study of enzyme kinetics and drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate (Compound A) with structurally related thiophene derivatives:
Key Differences and Implications
Electron-Withdrawing vs. Electron-Donating Groups: Compound A’s dioxo-pyrrole group increases electrophilicity at the thiophene ring, enhancing reactivity in cycloaddition or nucleophilic substitution reactions compared to its dimethyl-pyrrole analog (235.30 g/mol, ). The dimethyl-pyrrole analog (CAS 175137-41-4) exhibits greater stability due to the absence of reactive dioxo groups, making it more suitable for long-term storage or non-polar solvents .
In contrast, Compound A’s dioxo-pyrrole is ideal for Michael addition reactions in polymer crosslinking. The nitro and cyano groups in the pyrimidine derivative suggest applications in high-energy materials or as a pharmacophore, diverging from Compound A’s ester-dominated reactivity.
Synthetic Pathways :
- Compound A likely follows a synthesis route similar to its dimethyl-pyrrole analog, involving cyclocondensation of thiophene precursors with pyrrole-forming agents. highlights the use of 1,4-dioxane and triethylamine for analogous thiophene derivatives, suggesting mild conditions for ester and heterocycle formation .
Research Findings and Trends
- Thermal Stability : The dioxo-pyrrole group in Compound A may reduce thermal stability compared to dimethyl-pyrrole analogs, as electron-withdrawing groups often lower decomposition thresholds .
- Solubility : Compound A’s polar dioxo group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) versus the dimethyl-pyrrole analog, which favors chloroform or toluene .
- Reactivity : The dioxo-pyrrole moiety enables conjugation with thiols or amines, a feature exploited in bioconjugation chemistry but absent in dimethyl-pyrrole derivatives .
Biological Activity
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₉NO₄S
- Molecular Weight : 251.26 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has indicated that compounds containing the pyrrole ring exhibit notable antimicrobial properties. For instance, a study demonstrated that derivatives of pyrrole compounds showed significant inhibition against various bacterial strains, including Mycobacterium tuberculosis . The presence of the thiophene moiety in this compound may enhance its interaction with microbial targets.
Anticancer Potential
The anticancer activity of this compound has been investigated through various in vitro assays. For example:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (skin cancer) | <10 | Induction of apoptosis |
| This compound | Jurkat (leukemia) | <15 | Cell cycle arrest |
The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It has been shown to affect signaling pathways such as MAPK and PI3K/Akt, which are critical for cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cancer cells, promoting cell death.
Case Studies
In a recent study exploring the synthesis and biological evaluation of pyrrole derivatives, methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-y)thiophene-2-carboxylate was highlighted for its potent cytotoxic effects against multiple cancer cell lines. The study concluded that structural modifications could further enhance its efficacy .
Q & A
Q. How can this compound serve as a monomer in conductive polymer synthesis?
- Methodological Answer :
- Electropolymerization : Use cyclic voltammetry (CV) in acetonitrile/TBAP to deposit polymer films. Measure conductivity via four-point probe.
- Doping effects : Introduce sulfonic acid groups to the thiophene core to enhance charge transport, as demonstrated in poly(thieno[3,2-b]thiophene) systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
